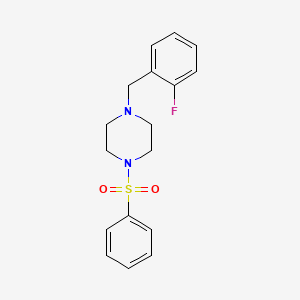
3-(benzylamino)-2-methyl-2-cyclopenten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)-2-methyl-2-cyclopenten-1-one, also known as BMCP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BMCP is a cyclic enamine that is synthesized from 2-cyclopenten-1-one and benzylamine.
Aplicaciones Científicas De Investigación
3-(benzylamino)-2-methyl-2-cyclopenten-1-one has been studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. 3-(benzylamino)-2-methyl-2-cyclopenten-1-one has been used as a ligand in metal-catalyzed reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling reaction, and as a chiral auxiliary in asymmetric synthesis. 3-(benzylamino)-2-methyl-2-cyclopenten-1-one has also been investigated for its potential use as a drug lead compound due to its structural similarity to natural products with biological activity.
Mecanismo De Acción
The mechanism of action of 3-(benzylamino)-2-methyl-2-cyclopenten-1-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. 3-(benzylamino)-2-methyl-2-cyclopenten-1-one has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
3-(benzylamino)-2-methyl-2-cyclopenten-1-one has been shown to have some biochemical and physiological effects, such as inhibiting the growth of cancer cells and reducing inflammation. 3-(benzylamino)-2-methyl-2-cyclopenten-1-one has also been shown to have some neuroprotective effects, such as reducing oxidative stress and protecting against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(benzylamino)-2-methyl-2-cyclopenten-1-one in lab experiments is its ease of synthesis and availability. 3-(benzylamino)-2-methyl-2-cyclopenten-1-one can be synthesized in a few steps from readily available starting materials. However, one limitation of using 3-(benzylamino)-2-methyl-2-cyclopenten-1-one is its instability, as it can undergo hydrolysis and oxidation under certain conditions.
Direcciones Futuras
There are several possible future directions for research on 3-(benzylamino)-2-methyl-2-cyclopenten-1-one. One direction is to investigate its potential as a drug lead compound for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to explore its use as a ligand in metal-catalyzed reactions and as a chiral auxiliary in asymmetric synthesis. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-(benzylamino)-2-methyl-2-cyclopenten-1-one and its biochemical and physiological effects.
Métodos De Síntesis
3-(benzylamino)-2-methyl-2-cyclopenten-1-one is synthesized by the reaction of 2-cyclopenten-1-one with benzylamine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via the formation of an iminium ion intermediate, which then undergoes cyclization to form 3-(benzylamino)-2-methyl-2-cyclopenten-1-one. The yield of 3-(benzylamino)-2-methyl-2-cyclopenten-1-one can be improved by using a higher concentration of benzylamine and a lower temperature.
Propiedades
IUPAC Name |
3-(benzylamino)-2-methylcyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-12(7-8-13(10)15)14-9-11-5-3-2-4-6-11/h2-6,14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVKLJJOLIZSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5220682 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)

![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)

![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)



![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)
![methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B5756411.png)


![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide](/img/structure/B5756427.png)
![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)